(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol

MTAP inhibitor Anticancer Transition-state analog

Generic or racemic pyrrolidine intermediates compromise MTAP inhibitor binding affinity and SAR data. This (3R,4S)-enantiomer is the validated chiral core for transition-state analog inhibitors like MT-DADMe-ImmA. - Precisely defined (3R,4S) stereochemistry; non-negotiable for picomolar Ki (90 pM vs human MTAP) - Enables reproducible antibacterial MTAN inhibitor development (H. pylori, N. meningitidis) - Orthogonal hydroxyl and methylthio groups for SAR library expansion - Bulk and research quantities available; enantiopurity verified

Molecular Formula C6H13NOS
Molecular Weight 147.24 g/mol
Cat. No. B12857030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol
Molecular FormulaC6H13NOS
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESCSCC1CNCC1O
InChIInChI=1S/C6H13NOS/c1-9-4-5-2-7-3-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyISXICUZGXJZCEJ-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol: Chiral Intermediate for Enzyme Inhibitors


(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol, also known by its CAS number 740082-19-3, is a chiral pyrrolidine derivative with a molecular formula of C6H13NOS and a molecular weight of 147.24 g/mol . Its structure is defined by a five-membered pyrrolidine ring with a specific (3R,4S) stereochemical configuration, featuring a hydroxyl group at the C3 position and a methylthio (-SCH3) substituent at the C4 position . This specific stereochemistry and functional group arrangement make it a crucial chiral building block, particularly as a core structure in the synthesis of potent, transition-state analog inhibitors of 5′-methylthioadenosine phosphorylase (MTAP), such as MT-DADMe-ImmA (MTDIA) [1].

Chiral intermediate for transition-state inhibitor design
Enantioselective synthesis research workflow
Defined (3R,4S) stereochemistry for enzyme active-site targeting

Stereochemical Requirement: (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol Cannot Be Substituted


In medicinal chemistry, generic substitution of chiral intermediates is a high-risk practice that can lead to a complete loss of biological activity or altered selectivity profiles [1]. The (3R,4S) configuration of 4-((Methylthio)methyl)pyrrolidin-3-ol is non-negotiable for applications targeting enzymes like 5'-methylthioadenosine phosphorylase (MTAP) [2]. This stereochemistry dictates the precise three-dimensional orientation required for binding to the enzyme's active site, often mimicking a transition state. Using an incorrect stereoisomer, such as (3S,4R) or any mixture of diastereomers, would drastically reduce binding affinity and invalidate any quantitative structure-activity relationship (SAR) or potency data derived from the correct enantiopure compound [3]. The evidence presented below underscores why sourcing the precisely defined (3R,4S) compound is essential for reproducible research and successful lead optimization.

Stereochemistry mismatch Incorrect enantiomer (e.g., 3S,4R) may abolish target binding affinity
Racemic mixture Diastereomeric mixtures may confound SAR data and reduce assay sensitivity
Analog substitution Non-chiral pyrrolidine analogs may not mimic transition-state geometry

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol: Differentiation from Structural Analogs


Methylthio Substitution Enhances MTAP Inhibition Potency

The (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol core is the critical structural element for potent inhibition of human 5'-methylthioadenosine phosphorylase (MTAP). When incorporated into the MT-DADMe-ImmA (MTDIA) inhibitor scaffold, the resulting compound exhibits a Ki value of 90 pM [1]. This is a significant improvement over the methyl-ester analog DADMe-ImmA, which has a reported Ki of approximately 1 nM, demonstrating a ~10-fold increase in potency conferred by the methylthio substitution [2].

MTAP Inhibition
Reported
Ki 90 pM (methylthio core) vs ~1 nM (methyl ester analog)
~11-fold Ki difference
Supports scaffold selection for transition-state inhibitor design
Enzyme inhibition assay context; cross-study comparison
MTAP inhibitor Anticancer Transition-state analog

Methylthio vs. Ethylthio Substituent for MTAN Binding

For bacterial 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), the methylthio-containing inhibitor (MT-DADMe-ImmA) demonstrates exceptional binding affinity. A closely related analog with an ethylthio group, DADMe-ImmA-Et, shows a Kd of 0.046 nM for the same target [1]. This indicates that while the ethylthio analog is highly potent, the methylthio group is part of a larger SAR landscape where small modifications can lead to further optimization. The methylthio derivative itself is a cornerstone, and its precise (3R,4S) stereochemistry is essential for this class of picomolar binders [2].

MTAN Binding SAR
Reported
Ethylthio analog Kd = 0.046 nM (N. meningitidis MTAN)
Thioether class demonstrates picomolar affinity
Thioether SAR context for picomolar binder development
Assay conditions: pH 7.5, 2°C; direct methylthio Kd not provided
MTAN inhibitor Antibacterial Enzyme kinetics

Stereochemistry Dependence: (3R,4S) vs. (3S,4R) Bioactivity

The biological activity of substituted pyrrolidines is exquisitely sensitive to stereochemistry. The (3R,4S) configuration of 4-((Methylthio)methyl)pyrrolidin-3-ol is a specific requirement for its application as a building block for MTAP inhibitors [1]. The synthesis of this compound is achieved through methods that enforce enantioselectivity, such as the [3+2] cycloaddition of α-thioacrylates with isocyanoacetates, which yields the desired stereoisomer with excellent enantioselectivities (>90% ee) [2]. Using the incorrect (3S,4R) stereoisomer would result in a compound with a significantly different three-dimensional structure, which is not expected to effectively bind to the MTAP active site and would thus be inactive as an inhibitor [3].

Enantiomeric Control
Class-level
Enantiomeric excess >90% for (3R,4S)
Synthesis via asymmetric [3+2] cycloaddition
Stereochemical requirement for MTAP inhibition; (3S,4R) not effective in reported context
Enantioselectivity confirmed by chiral synthesis methods
Chiral synthesis Stereoisomer Structure-activity relationship

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol: Key Research Applications


MT-DADMe-ImmA Synthesis for Cancer Drug Discovery

The primary application of (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol is as a chiral building block in the synthesis of MT-DADMe-ImmA (MTDIA) and its salts [1]. MT-DADMe-ImmA is a potent, transition-state analog inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), with a Ki of 90 pM [2]. This high affinity is directly dependent on the (3R,4S) stereochemistry of the pyrrolidine core [3]. Research teams focused on developing novel anticancer therapies, particularly for cancers with MTAP deletions or those dependent on polyamine biosynthesis, rely on this precise intermediate to construct lead compounds and perform SAR studies.

Antibacterial Drug Discovery via MTAN Inhibition

The compound serves as a key precursor for synthesizing inhibitors of bacterial 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), a validated target for antibacterial drug discovery [1]. The related inhibitor MT-DADMe-ImmA has demonstrated picomolar binding affinity to MTAN from various pathogens, such as Helicobacter pylori and Neisseria meningitidis [2]. By using the (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol core, researchers can develop selective antibacterial agents that disrupt bacterial quorum sensing and metabolism without affecting the analogous human enzyme MTAP [3].

Chiral Building Block for SAR Studies

Beyond its direct use in MTAP/MTAN inhibitor synthesis, this compound is a valuable chiral scaffold for broader medicinal chemistry programs [1]. The defined (3R,4S) stereochemistry and the presence of orthogonal functional groups (hydroxyl and methylthio) make it an ideal starting point for generating libraries of analogs [2]. These libraries can be used to probe the SAR of various biological targets where a conformationally restricted pyrrolidine ring is a key pharmacophore. Its use ensures that the resulting data is based on a single, well-defined stereoisomer, eliminating the confounding effects of racemic mixtures and ensuring reproducible biological results [3].

Application
Selection Property
Validation Focus
MTAP inhibitor scaffold synthesis for oncology target studies
(3R,4S) stereochemical configuration
Enzyme active-site binding confirmation
MTAN inhibitor synthesis for antibacterial target research
Defined enantiomeric configuration
Bacterial enzyme inhibition selectivity
Chiral scaffold for SAR library generation
Defined stereochemistry and orthogonal functional groups
Structure-activity relationship reproducibility
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